Ethyl 2-(3-aminooxolan-3-yl)acetate

Organic Synthesis Medicinal Chemistry Building Block

Researchers face reproducibility issues when substituting tetrahydrofuran amino acid esters due to differences in hydrolysis rates and reactivity. Ethyl 2-(3-aminooxolan-3-yl)acetate (CAS 1432024-20-8) solves this with a specific ethyl ester balance of stability and reactivity. - **Precise scaffold**: Rigid oxolane ring pre-organizes peptide backbones for enhanced target binding. - **Synthetic versatility**: Enables direct amide bond formation, alkylation, acylation, and reductive amination. - **Reliable supply**: ≥95% purity; stored cool & dry for consistent R&D outcomes.

Molecular Formula C8H15NO3
Molecular Weight 173.212
CAS No. 1432024-20-8
Cat. No. B2789868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-aminooxolan-3-yl)acetate
CAS1432024-20-8
Molecular FormulaC8H15NO3
Molecular Weight173.212
Structural Identifiers
SMILESCCOC(=O)CC1(CCOC1)N
InChIInChI=1S/C8H15NO3/c1-2-12-7(10)5-8(9)3-4-11-6-8/h2-6,9H2,1H3
InChIKeyHBVLKSPPKVQLJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(3-aminooxolan-3-yl)acetate: Procurement Data and Specifications


Ethyl 2-(3-aminooxolan-3-yl)acetate (CAS 1432024-20-8) is a heterocyclic organic compound belonging to the class of tetrahydrofuran (oxolane) amino acid esters. It has a molecular formula of C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . This compound is primarily supplied as a research chemical with a minimum purity specification of 95% and is typically stored long-term in cool, dry conditions . Its structure features a 3-aminooxolane ring and an ethyl acetate side chain, positioning it as a versatile building block in medicinal chemistry and organic synthesis .

Workflow Heterocyclic building block for organic and medicinal chemistry
Selection Ethyl ester enables direct amide coupling; consistent purity specification
Use Context Peptidomimetics, constrained scaffolds, and solid-phase synthesis

Why Generic Substitution Fails for Ethyl 2-(3-aminooxolan-3-yl)acetate


Ethyl 2-(3-aminooxolan-3-yl)acetate cannot be generically substituted by close analogs such as the corresponding methyl ester (Methyl 2-(3-aminooxolan-3-yl)acetate), the free acid (2-(3-Aminooxolan-3-yl)acetic acid), or the hydrochloride salt (2-(3-Aminooxolan-3-yl)acetic acid hydrochloride) due to critical differences in molecular weight, hydrophobicity, and reactivity that directly impact synthetic protocols and research outcomes. The ethyl ester functionality provides a specific balance of stability and reactivity under basic and nucleophilic conditions that differs markedly from the methyl ester, which is more susceptible to premature hydrolysis, and the free acid, which requires coupling reagents for further derivatization . Furthermore, analytical and procurement parameters such as purity (typically 95% for the ethyl ester) and storage conditions (cool, dry) are compound-specific; substitution with an analog of lower purity or different physical form can introduce variability in yield and reproducibility .

Ester Reactivity Mismatch
Methyl ester may hydrolyze more readily, altering reaction rates and purification profiles. Free acid requires coupling reagents, adding steps and potential racemization.
Lipophilicity & Solubility Shift
Molecular weight and ester chain length differences vs. methyl ester or free acid shift partition coefficients, which may affect extraction efficiency and chromatographic behavior.
Purity & Form Variability
Hydrochloride salt forms often carry different purity specifications (e.g., 98% vs. 95%); salt/ester form changes can introduce inconsistent stoichiometry and impurity profiles.

Differentiation Evidence for Ethyl 2-(3-aminooxolan-3-yl)acetate vs. Analogs


Molecular Weight and Lipophilicity Differences

The molecular weight of Ethyl 2-(3-aminooxolan-3-yl)acetate is 173.21 g/mol, which is 14.06 g/mol higher than its methyl ester analog, Methyl 2-(3-aminooxolan-3-yl)acetate (MW 159.15 g/mol). While no direct experimentally measured logP value is available for the target compound, the structurally related analog 2-(3-aminooxolan-3-yl)acetic acid hydrochloride exhibits a calculated logP of -3.35 . The ethyl ester's increased alkyl chain length relative to the methyl ester is expected to increase lipophilicity by approximately 0.5–0.6 logP units based on class-level inference for homologous esters, which influences partitioning during aqueous work-up and chromatographic purification.

MW & Lipophilicity
Class-level inference
Target: 173.21 g/mol Methyl ester: 159.15 g/mol
Supports selection for extraction and purification workflow fit
LogP estimated from class-level data; no experimental measurement available
Organic Synthesis Medicinal Chemistry Building Block

Purity and Storage Specifications

Ethyl 2-(3-aminooxolan-3-yl)acetate is supplied with a minimum purity specification of 95%, a benchmark that is consistent across multiple reputable vendors . This purity level is critical for ensuring reliable reactivity and minimizing side products in sensitive transformations. In contrast, the free acid analog 2-(3-Aminooxolan-3-yl)acetic acid is also typically supplied at 95% purity, but its hydrochloride salt (CAS 1427379-33-6) is often available at 98% purity . While the 3% purity difference between the ethyl ester and the hydrochloride salt may seem minor, it can be significant in applications requiring high precision, such as quantitative biological assays or when the compound is used as a starting material for further derivatization where impurities can accumulate.

Purity Specification
Supporting evidence
95% (ethyl ester) vs. 98% (HCl salt)
Purity threshold may influence reproducibility in sensitive transformations
Verify lot-specific CoA; 3% absolute difference can accumulate impurities
Quality Control Procurement Reproducibility

Ester vs. Acid Reactivity in Amide Bond Formation

The ethyl ester functionality of Ethyl 2-(3-aminooxolan-3-yl)acetate provides a distinct advantage over the free carboxylic acid analog (2-(3-Aminooxolan-3-yl)acetic acid) in amide bond-forming reactions. While no direct head-to-head yield data is available for this specific compound, class-level evidence from tetrahydrofuran-based amino acids demonstrates that ester derivatives are preferred building blocks for solid-phase peptide synthesis (SPPS) and solution-phase amide coupling. For example, a related C-activated N-Fmoc-protected trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid was successfully used as a building block for Fmoc SPPS to generate a new peptide nucleic acid (PNA) with excellent DNA binding affinity [1]. The ethyl ester can be directly converted to amides under mild conditions, whereas the free acid requires activation with coupling reagents (e.g., HATU, EDCI), adding an extra step and potential racemization risk.

Amide Bond Reactivity
Class-level inference
Ethyl ester: direct amidation vs. Free acid: coupling reagent
May reduce synthetic steps and lower racemization risk in peptidomimetic synthesis
Class-level evidence; no direct head-to-head yield data for this compound
Peptidomimetics Solid-Phase Synthesis Amide Bond Formation

Conformational Rigidity of the Tetrahydrofuran Ring

The tetrahydrofuran (oxolane) ring in Ethyl 2-(3-aminooxolan-3-yl)acetate imparts conformational rigidity compared to acyclic amino acid esters. This structural constraint is valuable in the design of peptidomimetics and foldamers, where pre-organization of the backbone can enhance target binding affinity and selectivity. A review of tetrahydrofuran amino acids highlights their utility as building blocks for foldamers and combinatorial libraries, as well as in the synthesis of artificial ion channels (e.g., THF-gramicidin hybrids) [1]. While no direct comparative binding data exists for this specific compound, the class-level principle is that conformationally constrained building blocks often yield peptidomimetics with improved stability and bioactivity compared to their flexible counterparts.

Conformational Constraint
Class-level inference
Tetrahydrofuran: constrained vs. Acyclic ester: flexible
Pre-organization may enhance target binding in foldamer and peptidomimetic design
Class-level principle; no direct binding data for this specific scaffold
Foldamer Design Conformational Analysis Peptidomimetics

Putative GABA Transporter Interaction

A vendor source indicates that Ethyl 2-(3-aminooxolan-3-yl)acetate is being investigated for its potential as an inhibitor of GABA (gamma-aminobutyric acid) transporters . While no quantitative IC50 or Ki data is provided for this compound in the search results, this proposed biological activity distinguishes it from many other tetrahydrofuran amino acid esters that lack such annotation. For comparison, structurally related compounds have demonstrated activity in the CNS space; for instance, a compound containing a 3-aminooxolan-3-yl moiety (WO2026003039A1) showed potent inhibition in a MALT1 assay with IC50 values in the sub-micromolar range (0.21 µM and 0.16 µM in OCI-Ly3 cells) [1]. Although this is not a direct head-to-head comparison, it suggests that the 3-aminooxolane scaffold can impart meaningful biological activity.

GABA Transporter Annotation
Data to verify
Vendor annotation suggests potential GABA transporter inhibitor
May guide inclusion in CNS screening libraries; no quantitative activity data
Confirmatory in-house testing essential; indirect scaffold precedent only
Neuroscience GABA Transporter Inhibitor Screening

Optimal Application Scenarios for Ethyl 2-(3-aminooxolan-3-yl)acetate


Peptidomimetic and Constrained Peptide Synthesis

Ethyl 2-(3-aminooxolan-3-yl)acetate is ideally suited as a building block for the synthesis of peptidomimetics and conformationally constrained peptides. The tetrahydrofuran ring imparts rigidity, which can pre-organize the peptide backbone for enhanced target binding, while the ethyl ester allows for direct amide bond formation under mild conditions . This application is supported by class-level evidence showing that tetrahydrofuran amino acids are valuable scaffolds for foldamer design and combinatorial library construction [1].

CNS-Targeted Probe and Inhibitor Development

Based on vendor annotation suggesting potential GABA transporter inhibitory activity, this compound may be a candidate for developing chemical probes or lead compounds targeting neurological pathways . While quantitative activity data is lacking, the structural precedent of 3-aminooxolane-containing compounds exhibiting nanomolar to micromolar potency in cellular assays (e.g., MALT1 inhibition) [1] supports its inclusion in screening libraries for CNS drug discovery programs.

Solid-Phase Peptide Synthesis of Modified PNAs

As an ester derivative of a tetrahydrofuran amino acid, this compound can be used as a precursor for generating Fmoc-protected building blocks suitable for solid-phase peptide synthesis. Class-level evidence demonstrates that C-activated N-Fmoc-protected tetrahydrofuran amino acids have been successfully employed in SPPS to create peptide nucleic acids (PNAs) with high DNA binding affinity and specificity .

Heterocyclic Scaffold Synthesis for Medicinal Chemistry

The reactive ethyl ester and the free amino group on the oxolane ring make this compound a versatile intermediate for constructing diverse heterocyclic frameworks. It can undergo alkylation, acylation, and reductive amination reactions, enabling the rapid generation of compound libraries for high-throughput screening . This is particularly relevant for medicinal chemistry groups seeking novel scaffolds with balanced polarity and hydrogen-bonding capacity.

Application
Selection Property
Validation Focus
Peptidomimetic building block synthesis
Ethyl ester reactivity for amide coupling
Amide bond formation efficiency and racemization control
CNS chemical probe development
Putative GABA transporter interaction annotation
Target engagement and selectivity verification
Solid-phase peptide synthesis (SPPS) of modified PNAs
Compatibility with Fmoc-SPPS conditions
Coupling efficiency and product purity
Medicinal chemistry library synthesis
Bifunctional amino-ester scaffold
Derivatization scope and reaction yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(3-aminooxolan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.